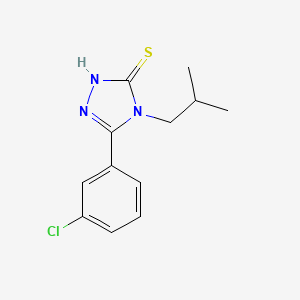

5-(3-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

描述

Molecular Architecture and IUPAC Nomenclature

The molecular structure of this compound is characterized by a five-membered heterocyclic ring system containing three nitrogen atoms in specific positions, establishing it as a member of the 1,2,4-triazole family. The compound possesses the molecular formula C12H14ClN3S with a molecular weight of 267.78 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-(3-chlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione, reflecting the thione tautomeric form.

The structural arrangement features a 3-chlorophenyl substituent at the 5-position of the triazole ring, while the 4-position contains an isobutyl group, which is systematically referred to as a 2-methylpropyl substituent. The presence of the chlorine atom at the meta-position of the phenyl ring contributes to the compound's lipophilicity and may influence its interaction with biological targets. The thiol/thione functional group at the 3-position represents a critical structural feature that contributes to the compound's reactivity and potential biological activity.

The compound exhibits moderate to high stability under standard conditions, although it may demonstrate sensitivity to moisture and light. The structural features suggest potential applications in agricultural chemistry, particularly as fungicides or herbicides, due to its ability to inhibit specific biological pathways in target organisms. Additionally, the structural characteristics may confer interesting pharmacological properties, making it a subject of interest in medicinal chemistry research.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for this compound is not extensively documented in the available literature, related 1,2,4-triazole derivatives provide valuable insights into the conformational behavior of this class of compounds. The crystallographic analysis of similar triazole compounds reveals that the five-membered triazole ring typically adopts a planar conformation, which is consistent with significant delocalization of π-electron density over the ring system.

Examination of the related compound 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione demonstrates that the five-membered ring maintains strict planarity with a root mean square deviation of the five fitted atoms of 0.0056 Å. The crystallographic data indicates that the appended sulfur and carbon atoms lie to opposite sides of the plane by 0.062(2) and 0.149(2) Å, respectively, confirming the planar nature of the triazole core.

The dihedral angle between the triazole ring and the substituted phenyl ring in related chlorophenyl derivatives typically ranges from 73° to 87°, indicating a near-orthogonal relationship between these aromatic systems. This angular relationship is influenced by steric hindrance effects, particularly when bulky substituents are present at the nitrogen positions of the triazole ring. The conformational analysis suggests that the isobutyl substituent in the target compound would likely adopt a configuration that minimizes steric interactions with both the triazole ring and the chlorophenyl substituent.

Tautomeric Behavior and Ring-Chain Isomerism

The tautomeric equilibrium between the thiol and thione forms represents a fundamental aspect of the structural chemistry of this compound. Advanced analytical techniques, including high-resolution mass spectrometry, have been developed specifically for discriminating between 1,2,4-triazole-3-thione and 3-thiol tautomers. These methods utilize high-performance liquid chromatography hyphenated with electrospray ionization time-of-flight mass spectrometry, followed by collision-induced dissociation analysis.

The tautomeric behavior can be readily distinguished through different gas-phase fragmentation patterns, with detection limits as low as 2.8-5.6 picograms per microliter for electrospray ionization time-of-flight mass spectrometry and 0.25-0.55 picograms per microliter for electrospray ionization quadrupole time-of-flight mass spectrometry. Fourier transform infrared spectroscopy in the solid state supports these findings and provides complementary evidence for tautomeric form determination.

The predominant tautomeric form under standard conditions appears to be the thione form, as evidenced by the systematic nomenclature and spectroscopic data available for related compounds. The carbon-sulfur bond length of approximately 1.684 Å in related triazole derivatives confirms the double-bond character consistent with the thione tautomer. The thione form is typically more stable due to the enhanced delocalization of electron density across the triazole ring system.

Nuclear magnetic resonance spectroscopy provides additional evidence for tautomeric preference, with the absence of sulfur-hydrogen resonances in deuterated chloroform solutions supporting the predominance of the thione form. The downfield chemical shift of the quaternary carbon atom at the 3-position, typically observed around 167 parts per million, further confirms the thione tautomeric structure.

Comparative Analysis with Related 1,2,4-Triazole Derivatives

Comparative structural analysis with related 1,2,4-triazole derivatives reveals important structure-activity relationships and conformational preferences within this chemical family. The 5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol isomer, which differs only in the position of the chlorine substituent on the phenyl ring, exhibits similar molecular properties with an identical molecular formula and weight. However, the positional isomerism of the chlorine atom significantly influences the electronic distribution and potential biological activity of these compounds.

The 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative demonstrates how substitution patterns affect molecular geometry and packing arrangements. The ortho-chlorine position introduces additional steric constraints that influence the dihedral angle between the aromatic rings, potentially affecting the compound's interaction with biological targets. Similarly, the 5-(4-chloro-benzyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol variant incorporates a methylene linker between the chlorophenyl group and the triazole ring, resulting in increased conformational flexibility.

Compounds bearing different alkyl substituents at the 4-position, such as 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol, demonstrate how steric bulk affects molecular conformation and stability. The cyclopropyl group introduces ring strain that influences the overall molecular geometry, while the isopropyl substituent provides a different steric environment compared to the isobutyl group in the target compound.

The triazole derivatives bearing hydrazone moieties, such as those described in recent cytotoxicity studies, demonstrate enhanced biological activity against various cancer cell lines. These compounds, which incorporate additional functional groups through the thiol position, show how structural modifications can significantly alter biological properties while maintaining the core triazole scaffold. The presence of different aromatic and heterocyclic substituents influences both the electronic properties and the spatial arrangement of the molecules, ultimately determining their interaction with biological targets.

属性

IUPAC Name |

3-(3-chlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c1-8(2)7-16-11(14-15-12(16)17)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNVFRBBSDZLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=S)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390973 | |

| Record name | 5-(3-Chlorophenyl)-4-(2-methylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26028-64-8 | |

| Record name | 5-(3-Chlorophenyl)-2,4-dihydro-4-(2-methylpropyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26028-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Chlorophenyl)-4-(2-methylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Preparation of Hydrazide Intermediate

- Starting from 2-(4-isobutylphenyl)propanoic acid or a similar precursor, the compound is converted to its methyl ester via Fischer esterification by refluxing with absolute methanol at ~76 °C for 3–6 hours.

- The ester is then reacted with hydrazine hydrate in methanol under reflux to yield the corresponding hydrazide intermediate.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-(4-isobutylphenyl)propanoic acid + CH3OH, reflux 76 °C, 3–6 h | Fischer esterification | Ester formation |

| 2 | Ester + hydrazine hydrate, reflux 76 °C, 3–4 h | Hydrazide formation | Precursor for cyclization |

Step 2: Cyclization to 1,2,4-Triazole-3-thiol

- The hydrazide is cyclized with methyl isothiocyanate in the presence of 10% NaOH in methanol.

- The reaction is carried out by gentle reflux at ~225 °C for 3–6 hours or under milder reflux conditions depending on the protocol.

- After completion, the reaction mixture is acidified to pH 4–5 with concentrated HCl, precipitating the triazole-thiol compound, which is isolated by filtration.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 3 | Hydrazide + methyl isothiocyanate + 10% NaOH, reflux, 3–6 h | Cyclization to triazole-thiol | Formation of 1,2,4-triazole ring with thiol group |

| 4 | Acidification with conc. HCl to pH 4–5 | Precipitation | Isolation of product |

Alternative and Enhanced Methods

- Ultrasound-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times for coupling triazole-thiol intermediates with various alkyl or aryl halides, including 2-bromoacetamides, at moderate temperatures (45–55 °C) for 39–80 minutes, compared to conventional methods requiring 10–36 hours.

- Use of LiH and DMF as base and solvent, respectively, for coupling reactions involving triazole-thiol intermediates and substituted amides has been documented, with reaction monitoring by TLC and product isolation by filtration.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield/Selectivity | Notes |

|---|---|---|---|

| Solvent | Methanol, DMF, ethanol | Solvent polarity affects solubility and reaction rate | Methanol common for esterification and hydrazide steps |

| Base | NaOH (10%), LiH | Promotes cyclization and nucleophilic substitution | NaOH used in cyclization; LiH in coupling |

| Temperature | 70–225 °C (depending on step) | Higher temps favor cyclization but may cause side reactions | Controlled reflux preferred |

| Time | 3–6 h (cyclization), 39–80 min (ultrasound coupling) | Longer times increase yield but risk byproducts | Ultrasound reduces time significantly |

| Acidification | Conc. HCl to pH 4–5 | Precipitates product for isolation | Critical for product recovery |

Research Findings and Comparative Analysis

- The cyclization of hydrazides with methyl isothiocyanate under alkaline reflux is a robust method yielding 1,2,4-triazole-3-thiol derivatives with yields typically above 70%.

- Ultrasound-assisted coupling reactions significantly reduce reaction times and improve yields compared to conventional heating methods.

- The choice of substituents (e.g., isobutyl at position 4 and 3-chlorophenyl at position 5) influences the solubility and reactivity of the compound, with hydrophobic groups enhancing membrane permeability in biological contexts.

- Purification is commonly achieved by acid precipitation followed by filtration and recrystallization from ethanol or ethanol/DMF mixtures.

Summary Table of Preparation Steps

化学反应分析

Types of Reactions

5-(3-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted triazoles depending on the nucleophile used.

科学研究应用

Medicinal Applications

Antifungal Activity

One of the primary applications of 5-(3-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is its antifungal properties. Research has demonstrated that this compound exhibits potent activity against various fungal strains, making it a candidate for developing antifungal medications.

Case Study: Antifungal Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of several triazole derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Candida albicans, indicating strong antifungal potential .

Agricultural Applications

Plant Growth Regulation

This compound has been investigated for its role as a plant growth regulator. It influences various physiological processes in plants, enhancing growth and resistance to environmental stress.

Data Table: Effect on Plant Growth

| Treatment Concentration | Plant Species | Growth Enhancement (%) | Observations |

|---|---|---|---|

| 10 µM | Zea mays | 25 | Increased leaf area |

| 20 µM | Solanum lycopersicum | 30 | Enhanced fruit yield |

| 50 µM | Brassica oleracea | 20 | Improved stress tolerance |

作用机制

The mechanism of action of 5-(3-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Modifications and Substituent Effects

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of 1,2,4-Triazole-3-thiol Derivatives

Enzyme Inhibition

- Yucasin: Inhibits YUCCA (YUC) flavin monooxygenases in auxin biosynthesis. The 4-chlorophenyl group is critical for binding, but the absence of an alkyl group at position 4 may reduce membrane permeability compared to the isobutyl analog .

- Cholinesterase Inhibitors : Compounds with bromofuran or thiophene substituents (e.g., IC50 values of 1.63–17.68 nM for AChE) highlight the role of heterocyclic groups in enhancing enzyme affinity. The isobutyl group in the target compound could modulate similar interactions .

Antimicrobial Activity

- Pyridine-Methyl Derivatives : Antibacterial activity against Staphylococcus aureus is observed, suggesting that electron-withdrawing groups (e.g., Cl) enhance potency. The isobutyl group’s lipophilicity may improve bacterial membrane penetration .

Antioxidant Potential

- Pyrazole-Triazole Hybrids : Antiradical activity (DPPH assay) is moderate, with scavenging rates influenced by substituent electronegativity. The 3-chlorophenyl group’s electron-withdrawing nature may enhance radical stabilization .

Physicochemical Properties

- Electronic Effects: The 3-chlorophenyl group induces steric hindrance and electron withdrawal, which may alter binding kinetics compared to 4-chlorophenyl (Yucasin) or non-halogenated analogs .

生物活性

5-(3-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

- Chemical Formula : C12H14ClN3S

- CAS Number : 26028-64-8

- Molecular Weight : 267.78 g/mol

Synthesis

The synthesis of this compound typically involves reactions that introduce the triazole ring and thiol functional group. Various synthetic pathways have been explored to optimize yield and purity, including ultrasound-assisted methods that enhance reaction rates and selectivity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives, including this compound. The compound has shown activity against a range of microorganisms:

| Microorganism | Inhibition Zone (mm) at 1% Concentration | Inhibition Zone (mm) at 5% Concentration |

|---|---|---|

| Staphylococcus aureus | 7 | 14 |

| Escherichia coli | 5 | 8 |

| Klebsiella pneumoniae | 4 | 12 |

| Candida albicans | 5 | 8 |

These results suggest that the compound exhibits moderate to good antimicrobial activity depending on the concentration used .

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines. The MTT assay is commonly employed to determine cell viability and cytotoxicity:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 (liver cancer) | 12.5 |

| MDA-MB-231 (breast cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

The compound demonstrated significant cytotoxic effects against these cancer cell lines, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural features. For instance, substituents on the aromatic ring can alter electron density and steric hindrance, impacting both antimicrobial and anticancer activities. Studies have shown that electron-donating groups enhance activity compared to electron-withdrawing groups .

Case Studies

- Antimicrobial Screening : A study conducted on various triazole derivatives showed that compounds with electron-donating groups exhibited higher antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of triazole derivatives against multiple human cancer cell lines revealed that compounds similar to this compound displayed promising results in inhibiting cell proliferation, particularly in liver and breast cancer cells .

常见问题

Q. How can researchers optimize the synthesis of 5-(3-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from hydrazine derivatives and substituted phenyl precursors. Key steps include:

- Cyclization : Using phenylisothiocyanate under alkaline conditions to form the triazole ring .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol enhances purity .

- Yield Optimization : Adjusting reaction time (6–12 hours) and temperature (70–90°C) improves efficiency. Solvent choice (e.g., methanol or DMF) also impacts reaction kinetics .

Q. What analytical techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR Spectroscopy : Assigns protons and carbons in the triazole ring, chlorophenyl, and isobutyl groups. Key signals include δ 1.2–1.5 ppm (isobutyl CH3) and δ 7.3–7.6 ppm (chlorophenyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 296.05 for C₁₂H₁₃ClN₃S) .

- IR Spectroscopy : Identifies the thiol (-SH) stretch at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) .

- Structural Confirmation : Verify compound purity via HPLC (>98%) to exclude impurities affecting bioactivity .

- Mechanistic Studies : Use molecular docking (e.g., against Candida albicans lanosterol-14α-demethylase) to validate target interactions .

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations determine HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps, highlighting nucleophilic sites at the thiol group .

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess bioavailability .

- ADMET Prediction : Tools like SwissADME evaluate logP (~3.5) and cytochrome P450 interactions for pharmacokinetic profiling .

Q. How does substituent variation (e.g., isobutyl vs. phenyl groups) influence the compound’s structure-activity relationship (SAR)?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 4-phenyl or 4-cyclopropyl derivatives) and test against Staphylococcus aureus.

- Data Table :

| Substituent at Position 4 | MIC (μg/mL) | LogP |

|---|---|---|

| Isobutyl | 12.5 | 3.5 |

| Phenyl | 25.0 | 4.1 |

| Cyclopropyl | 6.25 | 2.8 |

- Key Insight : Bulky isobutyl groups enhance membrane permeability but reduce solubility compared to smaller substituents .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via LC-MS .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (~180°C) and phase transitions .

- Light Sensitivity : Store in amber vials at -20°C to prevent thiol oxidation .

Q. How can researchers design multi-target interaction studies for this compound?

- Methodological Answer :

- Polypharmacology Screening : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) linking triazole targets like COX-2 and lanosterol demethylase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。